molecular formula C22H18BrFN6O2 B2901244 1-(4-bromobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 941998-78-3

1-(4-bromobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No. B2901244
M. Wt: 497.328
InChI Key: QWGZUIVVOXVZLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C22H18BrFN6O2 and its molecular weight is 497.328. The purity is usually 95%.
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Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the synthesis of the triazinopurine ring system followed by the introduction of the 4-bromobenzyl and 4-fluorophenyl substituents.

Starting Materials
2,4-dimethyl-6-nitro-1,3,5-triazine, 4-bromobenzylamine, 4-fluoroaniline, ethyl acetoacetate, sodium ethoxide, sodium hydride, acetic anhydride, sodium borohydride, acetic acid, hydrochloric acid, sodium hydroxide, diethyl ether, methanol, wate

Reaction
Step 1: Reduction of 2,4-dimethyl-6-nitro-1,3,5-triazine with sodium borohydride in methanol to obtain 2,4-dimethyl-6-amino-1,3,5-triazine, Step 2: Alkylation of 2,4-dimethyl-6-amino-1,3,5-triazine with ethyl acetoacetate in the presence of sodium ethoxide to obtain 7-ethyl-1,3-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-triazino[3,4-f]purine-8-carboxylate, Step 3: Hydrolysis of 7-ethyl-1,3-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-triazino[3,4-f]purine-8-carboxylate with hydrochloric acid to obtain 7-ethyl-1,3-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-triazino[3,4-f]purine-8-carboxylic acid, Step 4: Esterification of 7-ethyl-1,3-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-triazino[3,4-f]purine-8-carboxylic acid with acetic anhydride in the presence of acetic acid to obtain 7-ethyl-1,3-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-triazino[3,4-f]purine-8-acetate, Step 5: Reduction of 7-ethyl-1,3-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-triazino[3,4-f]purine-8-acetate with sodium borohydride in methanol to obtain 7-ethyl-1,3-dimethyl-2,4-dihydro-2,4-dioxo-1H-triazino[3,4-f]purine-8-acetate, Step 6: Bromination of 7-ethyl-1,3-dimethyl-2,4-dihydro-2,4-dioxo-1H-triazino[3,4-f]purine-8-acetate with bromine in acetic acid to obtain 7-ethyl-1,3-dimethyl-2,4-dihydro-2,4-dioxo-1H-triazino[3,4-f]purine-8-acetate-4-bromobenzyl ester, Step 7: Hydrolysis of 7-ethyl-1,3-dimethyl-2,4-dihydro-2,4-dioxo-1H-triazino[3,4-f]purine-8-acetate-4-bromobenzyl ester with sodium hydroxide to obtain 7-ethyl-1,3-dimethyl-2,4-dihydro-2,4-dioxo-1H-triazino[3,4-f]purine-8-acetic acid-4-bromobenzyl ester, Step 8: Amination of 7-ethyl-1,3-dimethyl-2,4-dihydro-2,4-dioxo-1H-triazino[3,4-f]purine-8-acetic acid-4-bromobenzyl ester with 4-fluoroaniline in the presence of sodium hydride in diethyl ether to obtain 1-(4-bromobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

properties

IUPAC Name

1-[(4-bromophenyl)methyl]-3-(4-fluorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrFN6O2/c1-27-19-18(20(31)28(2)22(27)32)29-12-17(14-5-9-16(24)10-6-14)26-30(21(29)25-19)11-13-3-7-15(23)8-4-13/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGZUIVVOXVZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC4=CC=C(C=C4)Br)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

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